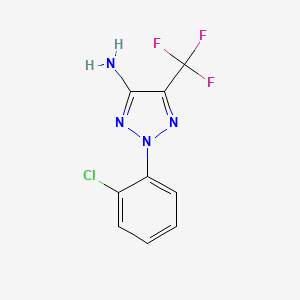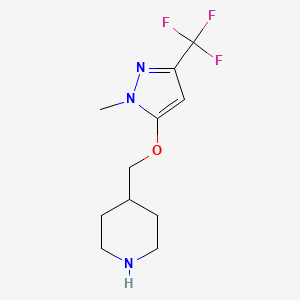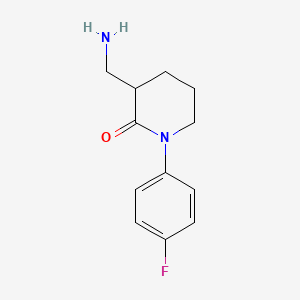
2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound known for its unique structure and properties It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of phenol with trichloromethyl-substituted triazine derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, at elevated temperatures (150-160°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with amine functional groups.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits key enzymes involved in plant growth and development. This inhibition disrupts essential biological pathways, leading to the death of the target plants .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenoxy-4,6-dimethylpyrimidine
- 2-(2,6-Dichlorophenoxy)-pyrimidine
- 2-(3-Methyl-4-chlorophenoxy)-4,6-bis(ethylamino)-s-triazine
Uniqueness
Compared to similar compounds, 2-Phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine stands out due to its unique trichloromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
1374651-41-8 |
|---|---|
Formule moléculaire |
C11H5Cl6N3O |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
2-phenoxy-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C11H5Cl6N3O/c12-10(13,14)7-18-8(11(15,16)17)20-9(19-7)21-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
OEQSITHQYLIHRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone](/img/structure/B11789683.png)

![Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789692.png)
